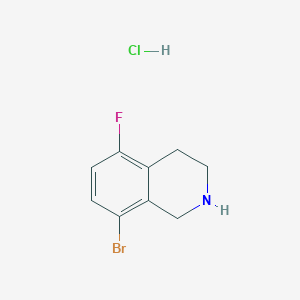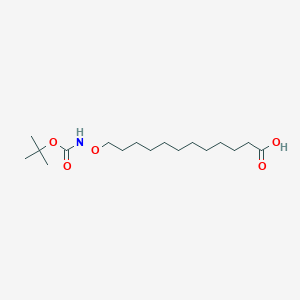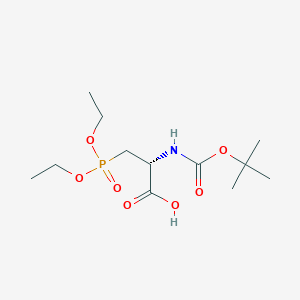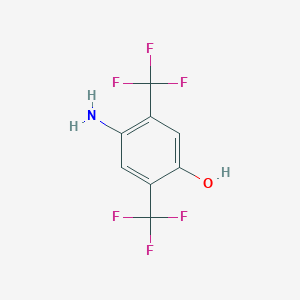
4-Brom-5-methyl-1H-pyrazol-3-carbonylchlorid
Übersicht
Beschreibung
“4-Bromo-5-methyl-1H-pyrazole-3-carbonyl chloride” is a chemical compound. It is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .Molecular Structure Analysis
The molecular structure of pyrazole consists of a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Molekülen
Pyrazolderivate spielen eine zentrale Rolle bei der Synthese einer breiten Palette von bioaktiven Molekülen. Das Vorhandensein der Brom- und Carbonylchloridgruppen in 4-Brom-5-methyl-1H-pyrazol-3-carbonylchlorid macht es zu einem wertvollen Zwischenprodukt für die Konstruktion von Molekülen mit potenziellen biologischen Aktivitäten wie antimikrobiellen, antifungalen, entzündungshemmenden, krebshemmenden und Antidiabetika .
Entwicklung von Agrarchemikalien
In der Landwirtschaft dienen Pyrazolderivate als Kernstrukturen für die Entwicklung von Herbiziden, Insektiziden und Fungiziden. Die Reaktivität der Bromgruppe ermöglicht eine weitere Funktionalisierung, die zu Verbindungen führt, die landwirtschaftliche Schädlinge selektiv angreifen und bekämpfen können .
Anwendungen in der Materialwissenschaft
Die strukturellen Eigenschaften von Pyrazolen tragen zur Materialwissenschaft bei, insbesondere bei der Herstellung von Polymeren und Beschichtungen mit spezifischen Eigenschaften. Die Fähigkeit der Verbindung, als Baustein für komplexere Strukturen zu fungieren, ist entscheidend für die Entwicklung neuer Materialien mit gewünschten Eigenschaften .
Photophysikalische Forschung
Pyrazolderivate weisen außergewöhnliche photophysikalische Eigenschaften auf, die sie für die Forschung in der Optoelektronik geeignet machen, wie z. B. Leuchtdioden (LEDs) und Photovoltaikzellen. Die Verbindung kann verwendet werden, um Materialien zu synthetisieren, die auf verschiedene Weise auf Licht reagieren, was für die Weiterentwicklung dieses Bereichs unerlässlich ist .
Pharmazeutische Industrie
In der pharmazeutischen Industrie kann This compound zur Synthese verschiedener pharmakologisch aktiver Verbindungen verwendet werden. Seine reaktiven Stellen eignen sich für die Kupplung mit anderen Pharmakophoren, was zur Entstehung neuer Medikamente führt .
Methoden der organischen Synthese
Diese Verbindung ist auch in der organischen Synthese von Bedeutung und dient als Vorläufer für verschiedene organische Reaktionen. Sie kann verwendet werden, um Pyrazol-Einheiten in größere Moleküle einzuführen, was eine gängige Anforderung in der Synthesechemie ist .
Katalyse
Der Pyrazolring kann als Ligand in der Katalyse fungieren und Komplexe mit Metallen bilden, die in katalytischen Prozessen verwendet werden. Diese Anwendung ist entscheidend für Reaktionen, die eine hohe Spezifität und Effizienz erfordern .
Chemische Sensoren
Aufgrund seiner strukturellen Merkmale kann This compound beim Design von chemischen Sensoren verwendet werden. Diese Sensoren können das Vorhandensein verschiedener Substanzen anhand von Veränderungen der elektrischen oder optischen Eigenschaften des Pyrazol-haltigen Materials erkennen .
Wirkmechanismus
Target of Action
Pyrazole derivatives, which include 4-bromo-5-methyl-1h-pyrazole-3-carbonyl chloride, are known to interact with a variety of biological targets .
Mode of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting that they interact with their targets in diverse ways .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biochemical processes .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may have favorable pharmacokinetic properties .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting that they have diverse molecular and cellular effects .
Action Environment
Like all chemical compounds, its activity and stability are likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .
Zukünftige Richtungen
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Biochemische Analyse
Biochemical Properties
4-Bromo-5-methyl-1H-pyrazole-3-carbonyl chloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to inhibit oxidative phosphorylation and the ATP-32P exchange reaction . Additionally, it affects energy-dependent and independent calcium uptake . These interactions suggest that 4-Bromo-5-methyl-1H-pyrazole-3-carbonyl chloride can modulate cellular energy metabolism and calcium signaling pathways.
Cellular Effects
The effects of 4-Bromo-5-methyl-1H-pyrazole-3-carbonyl chloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit acetylcholinesterase activity, which affects nerve impulse transmission . This inhibition can lead to changes in cellular behavior, including altered movement and reduced survival rates in certain organisms . Furthermore, its impact on oxidative stress markers, such as malondialdehyde (MDA), indicates its role in cellular oxidative damage .
Molecular Mechanism
At the molecular level, 4-Bromo-5-methyl-1H-pyrazole-3-carbonyl chloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase results in the inhibition of this enzyme, affecting neurotransmission . Additionally, it influences gene expression by modulating transcription factors and signaling pathways. These molecular interactions highlight the compound’s potential as a modulator of biochemical and cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of 4-Bromo-5-methyl-1H-pyrazole-3-carbonyl chloride in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, affecting its potency and efficacy. Studies have shown that its inhibitory effects on enzymes and cellular processes can persist for extended periods, indicating its potential for long-term biochemical modulation
Dosage Effects in Animal Models
The effects of 4-Bromo-5-methyl-1H-pyrazole-3-carbonyl chloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it can lead to toxic or adverse effects. For instance, high doses of the compound have been associated with increased oxidative stress and cellular damage . Understanding the dosage-dependent effects is crucial for determining its therapeutic potential and safety profile.
Metabolic Pathways
4-Bromo-5-methyl-1H-pyrazole-3-carbonyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its inhibition of oxidative phosphorylation suggests its role in cellular energy metabolism . Additionally, its impact on calcium uptake indicates its involvement in calcium signaling pathways . These interactions highlight the compound’s potential to modulate key metabolic processes.
Subcellular Localization
The subcellular localization of 4-Bromo-5-methyl-1H-pyrazole-3-carbonyl chloride can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with mitochondrial enzymes suggests its localization within mitochondria, where it can modulate energy metabolism
Eigenschaften
IUPAC Name |
4-bromo-5-methyl-1H-pyrazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O/c1-2-3(6)4(5(7)10)9-8-2/h1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRCGTPUNPUECA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(2-Aminoethyl)(butyl)amino]ethan-1-ol dihydrochloride](/img/structure/B1382955.png)
![7-Bromo-6-[diethoxyphosphoryl(difluoro)methyl]naphthalene-2-carbonitrile](/img/structure/B1382957.png)









